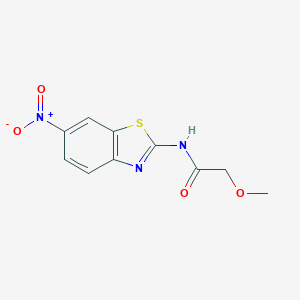![molecular formula C18H19N5O B255197 N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated extensively.
Mécanisme D'action
The mechanism of action of N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. The compound has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine in lab experiments is its potential use in the treatment of inflammatory diseases and cancer. The compound has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine. One direction is the investigation of its potential use in the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration of the compound. Another direction is the investigation of its mechanism of action, which is not fully understood. Additionally, more research is needed to determine the safety and toxicity of the compound in humans.
Méthodes De Synthèse
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been synthesized using several methods, including the reaction of 4-morpholin-4-ylbenzaldehyde with 1H-benzimidazole-2-amine in the presence of a catalyst. Another method involves the reaction of 4-morpholin-4-ylbenzaldehyde with 1H-benzimidazole-2-amine in the presence of a strong base. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
Nom du produit |
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine |
|---|---|
Formule moléculaire |
C18H19N5O |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C18H19N5O/c1-2-4-17-16(3-1)20-18(21-17)22-19-13-14-5-7-15(8-6-14)23-9-11-24-12-10-23/h1-8,13H,9-12H2,(H2,20,21,22)/b19-13- |
Clé InChI |
MSFTUFAPLCOSMM-UYRXBGFRSA-N |
SMILES isomérique |
C1COCCN1C2=CC=C(C=C2)/C=N\NC3=NC4=CC=CC=C4N3 |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)

![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)
![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)
![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)


![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)